molecular formula C4H10N2O5 B14281419 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate CAS No. 141215-28-3

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate

Katalognummer: B14281419
CAS-Nummer: 141215-28-3
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: OKZKCAXFIHOBRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxyamino groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate typically involves multi-step chemical reactions. One common method includes the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully reduced amino compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-oxobutanoic acid: Lacks the hydroxyamino group, making it less versatile in certain reactions.

    2-Hydroxy-4-aminobutanoic acid: Similar structure but different functional group arrangement, leading to distinct chemical properties.

Uniqueness

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

141215-28-3

Molekularformel

C4H10N2O5

Molekulargewicht

166.13 g/mol

IUPAC-Name

4-amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C4H8N2O4.H2O/c5-3(7)1-2(6-10)4(8)9;/h2,6,10H,1H2,(H2,5,7)(H,8,9);1H2

InChI-Schlüssel

OKZKCAXFIHOBRK-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)O)NO)C(=O)N.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.